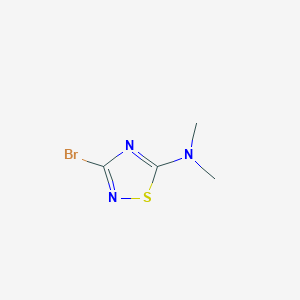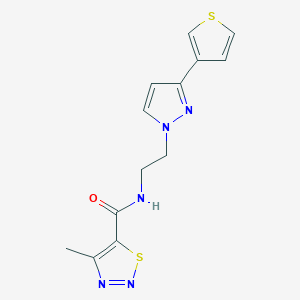
2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as THPMA, is a synthetic compound that has been recently studied for its potential pharmacological properties. THPMA belongs to the class of N-acylarylhydrazones and has been shown to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, have been studied for their insecticidal properties. One such study focused on the synthesis and toxicity of various pyridine derivatives against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). The research demonstrated that certain compounds exhibited insecticidal activity up to four times that of the commercially available insecticide acetamiprid, highlighting the potential of these chemicals in agricultural pest control. The investigation underscores the significance of pyridine derivatives in developing new, more effective insecticides (E. A. Bakhite et al., 2014).
Heterocyclic Synthesis for Pharmaceutical Applications
The role of heterocyclic compounds in pharmaceutical development is crucial, given their diverse therapeutic properties. Research involving the synthesis of heterocycles, such as five and six-membered rings with masked or unmasked aldehyde functionality, has shown significant promise. These compounds are synthesized using intermediates that share functional similarities with 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide. Such research endeavors contribute to the development of novel pharmaceuticals by providing efficient methods for creating structurally complex and pharmacologically relevant molecules (P. K. Mahata et al., 2003).
Advancements in Organic Synthesis Techniques
The synthesis of complex organic molecules often requires innovative techniques to improve efficiency and yield. Studies focusing on the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide, which is closely related to our compound of interest, demonstrate the potential for environmentally friendly approaches in organic chemistry. Such research not only provides valuable insights into the synthesis of specific intermediates for dye production but also showcases the broader applicability of green chemistry principles in creating industrially significant compounds (Zhang Qun-feng, 2008).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-17-6-2-4-14(10-17)11-18(22)21-12-15-5-3-8-20-19(15)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPVRFBHRZZWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2659059.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2659061.png)
![Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2659062.png)

![4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide](/img/structure/B2659065.png)
![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-2-ylmethanone](/img/structure/B2659069.png)




![5-(4-fluorophenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2659079.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)